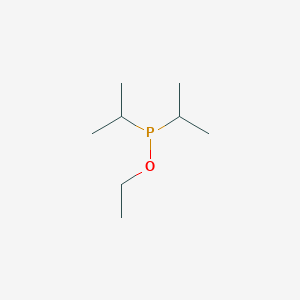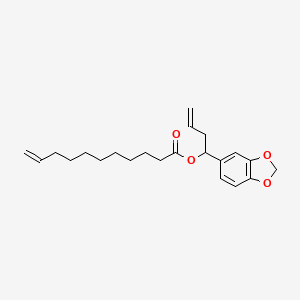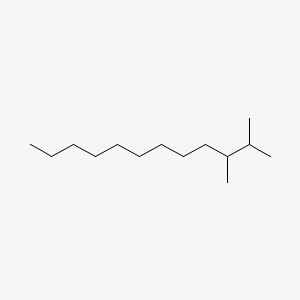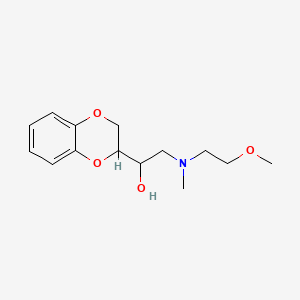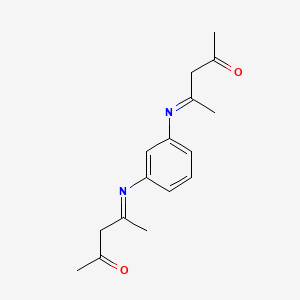
((Tetradecylimino)bis(methylene))diphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Tetradecylimino)bis(methylene))diphosphonic acid is a complex organic compound characterized by its unique structure, which includes a tertiary amine and multiple phosphonate groups. This compound is known for its significant role in various scientific and industrial applications due to its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Tetradecylimino)bis(methylene))diphosphonic acid typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reaction of Tetradecylamine with Formaldehyde: This step involves the formation of an imine intermediate.
Reaction with Phosphorous Acid: The imine intermediate reacts with phosphorous acid to form the final product.
The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in the production process .
Análisis De Reacciones Químicas
Types of Reactions
((Tetradecylimino)bis(methylene))diphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phosphonate groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: These reactions often involve halogenating agents and other electrophiles.
Major Products Formed
The major products formed from these reactions include phosphonic acids, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
((Tetradecylimino)bis(methylene))diphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases.
Industry: It is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of ((Tetradecylimino)bis(methylene))diphosphonic acid involves its interaction with various molecular targets. The phosphonate groups can chelate metal ions, making it effective in inhibiting enzymes that require metal cofactors. Additionally, the compound can interact with cellular membranes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methylenediphosphonic acid
- Ethylenediphosphonic acid
- Nitrilotris(methylene)triphosphonic acid
Uniqueness
((Tetradecylimino)bis(methylene))diphosphonic acid is unique due to its long alkyl chain and tertiary amine group, which confer distinct chemical properties and reactivity compared to other diphosphonic acids. This uniqueness makes it particularly useful in applications requiring specific interactions with metal ions and organic molecules .
Propiedades
Número CAS |
5995-34-6 |
|---|---|
Fórmula molecular |
C16H37NO6P2 |
Peso molecular |
401.42 g/mol |
Nombre IUPAC |
[phosphonomethyl(tetradecyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C16H37NO6P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23) |
Clave InChI |
ANMMXBKZQYAUII-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
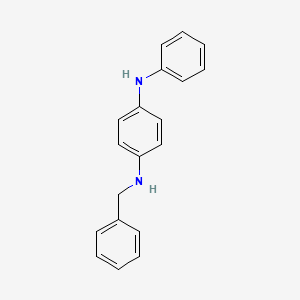

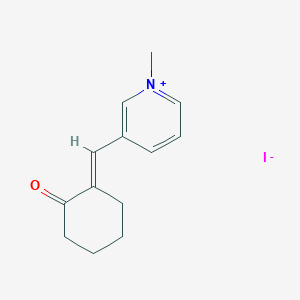
![1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea](/img/structure/B14721335.png)
